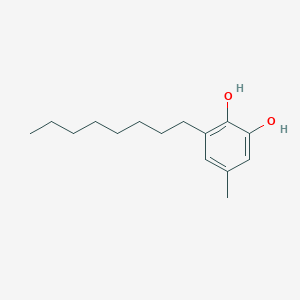
5-Methyl-3-octylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-octylbenzene-1,2-diol is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and an octyl chain attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, a rhodium-catalyzed enantioselective syn addition of bis(catecholato)diboron to simple alkenes in the presence of (S)-Quinap provides enantioenriched 1,2-diols after subsequent oxidation . Another method involves the use of hypervalent iodine reagents for the dioxygenation of aryl alkenes under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and environmentally friendly reagents is often preferred to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5-Methyl-3-octylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
科学研究应用
5-Methyl-3-octylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s catechol structure makes it a useful model for studying enzyme-catalyzed reactions involving catechols.
Medicine: Research into its potential therapeutic properties, such as antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. For example, it can act as an antioxidant by donating electrons to neutralize free radicals.
相似化合物的比较
Similar Compounds
Hydroxytyrosol: A compound with a similar catechol structure, known for its antioxidant properties.
4-Ethyl-1,2-benzenediol: Another catechol derivative with different substituents on the benzene ring.
3,4-Dihydroxyphenylethyleneglycol: A compound with two hydroxyl groups and an ethylene glycol moiety.
Uniqueness
5-Methyl-3-octylbenzene-1,2-diol is unique due to its specific combination of a methyl group and an octyl chain attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
201858-80-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
5-methyl-3-octylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-13-10-12(2)11-14(16)15(13)17/h10-11,16-17H,3-9H2,1-2H3 |
InChI 键 |
APKDDKUIEPOCMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C(=CC(=C1)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

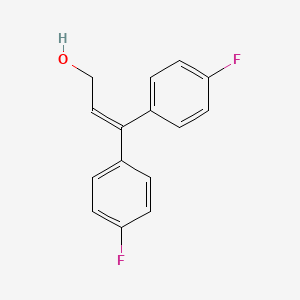
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
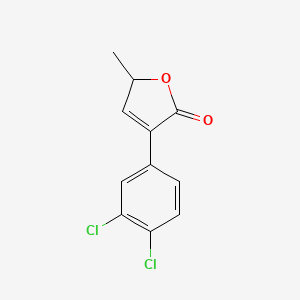
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
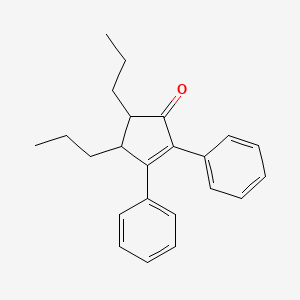
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

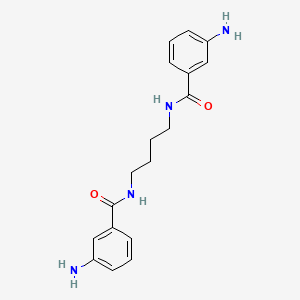
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
